Perindopril arginine is a medication commonly used in the management of hypertension and other cardiovascular conditions. It belongs to the class of angiotensin-converting enzyme (ACE) inhibitors, which play a crucial role in the regulation of blood pressure and cardiovascular function. The efficacy of perindopril arginine has been evaluated in various clinical settings, demonstrating significant benefits in blood pressure control and endothelial function, which are critical factors in the management of cardiovascular diseases.
In a study comparing the effects of perindopril and carvedilol on endothelium-dependent vascular functions in patients with diabetes and hypertension, perindopril was shown to significantly reduce mean blood pressure and increase leg blood flow. Although it did not significantly affect blood filterability or platelet aggregation, it normalized hemodynamic responses to L-arginine, an indicator of improved endothelial function1.
The FORTISSIMO program highlighted the advantages of a fixed full dose combination of perindopril arginine with indapamide in patients with poorly controlled arterial hypertension. This combination resulted in a significant lowering of arterial pressure and achievement of target levels in a majority of patients. The study also noted an improvement in compliance to therapy, suggesting that fixed-dose combinations may enhance patient adherence to treatment regimens2.
The OPTIMUM program evaluated the antihypertensive efficacy of perindopril arginine in an orally disintegrating tablet form. The study found that switching from previous ACE inhibitors or sartans to this new form of perindopril arginine led to a significant decrease in blood pressure. Moreover, adherence to treatment improved significantly, indicating that the ease of use associated with the orally disintegrating tablet may contribute to better patient outcomes3.
The synthesis of perindopril arginine involves a multi-step process that typically includes the formation of the arginine salt from perindopril. A notable method includes dissolving L-arginine in dimethyl sulfoxide, followed by the addition of perindopril dissolved in acetonitrile. The reaction proceeds under controlled temperature conditions, often around 40°C to 50°C, and is seeded with a small amount of previously synthesized perindopril arginine to promote crystallization.
Key parameters in the synthesis process include:
Perindopril arginine has a complex molecular structure characterized by multiple stereogenic centers. The molecular formula is CH{3}{5}$$ and it features a carboxylic acid group, an amine group from L-arginine, and a unique cyclic structure derived from the perindopril moiety.
The structural analysis can be supported by techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
Perindopril arginine undergoes various chemical reactions that are critical for its therapeutic effects. The primary reaction involves its conversion into perindoprilat, the active metabolite that inhibits angiotensin-converting enzyme.
Perindopril arginine functions by inhibiting angiotensin-converting enzyme, which plays a critical role in the renin-angiotensin-aldosterone system (RAAS). By blocking this enzyme, perindopril reduces the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor—thereby leading to vasodilation and decreased blood pressure.
Perindopril arginine is characterized by several notable physical and chemical properties:
Perindopril arginine finds extensive use in clinical settings primarily for managing:
Additionally, ongoing research explores its potential applications in other cardiovascular conditions due to its favorable pharmacokinetic profile.
Perindopril arginine is a crystalline salt formed by the interaction of the angiotensin-converting enzyme inhibitor perindopril (as the anion) and the amino acid L-arginine (as the cation). Its molecular formula is C25H46N6O7, with an average molecular weight of 542.678 g/mol and a monoisotopic mass of 542.342797845 g/mol [1]. The structure features multiple hydrogen-bonding sites: the carboxylate and protonated guanidinium groups of arginine facilitate ionic bonding with perindopril’s carboxylate moiety, while additional stabilizing interactions occur via N–H···O and O–H···N bonds [2].
Computational studies (HF/6-31G(d) and B3LYP/6-31G(d) methods) reveal that proton transfer occurs from perindopril to arginine in the solid state, forming a zwitterionic complex. This complex exhibits enhanced stability in polar solvents like water due to solvation effects, where the ionic form is energetically favored by approximately 25 kJ/mol over the neutral form. The binding energy of perindopril arginine exceeds that of perindopril erbumine by ~25 kJ/mol, attributed to stronger electrostatic interactions and a more extensive hydrogen-bonding network [2] [5].
Table 1: Key Molecular Properties of Perindopril Arginine
Property | Value | Method/Reference |
---|---|---|
Molecular formula | C25H46N6O7 | DrugBank [1] |
Average molecular weight | 542.678 g/mol | Calculated [1] |
Hydrogen bond donors | 2 | DrugBank [1] |
Hydrogen bond acceptors | 5 | DrugBank [1] |
Binding energy (vs. erbumine) | +25 kJ/mol | B3LYP/6-31G(d) [5] |
Perindopril arginine demonstrates superior stability and altered solubility relative to its erbumine (tert-butylamine) counterpart. Accelerated stability studies indicate the arginine salt retains >95% purity after 36 months at 25°C/60% relative humidity (RH), whereas erbumine degrades by ~5% under identical conditions. This enhanced stability allows distribution to climatic zones III/IV (high humidity/temperature) without specialized packaging [2] [8].
Thermogravimetric analysis (TGA) shows perindopril arginine decomposes at 175°C, compared to 160°C for erbumine. Its activation energy (Ea) for degradation, calculated via isoconversional methods (Friedman, Flynn-Wall-Ozawa), ranges from 140–170 kJ/mol in tablet formulations—significantly higher than erbumine’s Ea of 59–69 kJ/mol. This difference arises from arginine’s multifunctional groups forming stabilizing interactions with excipients like microcrystalline cellulose [8]. Water solubility is another differentiator: arginine salt exhibits 1.22 mg/mL solubility, while erbumine requires organic cosolvents for solubilization [1] [8].
Table 2: Physicochemical Comparison of Perindopril Salts
Property | Perindopril Arginine | Perindopril Erbumine |
---|---|---|
Thermal decomposition | 175°C | 160°C |
Activation energy (Ea) | 140–170 kJ/mol (tablet) | 59–69 kJ/mol (pure API) |
Shelf life | 36 months (zones III/IV) | 24 months (temperate zones) |
Water solubility | 1.22 mg/mL | <0.5 mg/mL |
Hygroscopicity | Low | Moderate |
Industrial synthesis involves salt metathesis or direct acid-base reaction. In a representative process, perindopril erbumine (70.0 g) reacts with L-arginine (26.2 g, 0.95 equiv) in purified water (210 g). After solubilization, dimethyl sulfoxide (DMSO, 770 g) is added, and the mixture is heated to 40–50°C under reduced pressure (<−0.07 MPa) for 1 hour. Ethyl acetate (273 g) induces crystallization at 5–25°C, yielding perindopril arginine with 82.3% purity and 99.96% purity after vacuum drying [6].
Alternative methods utilize solvent-mediated polymorph control:
Table 3: Synthesis Methods for Perindopril Arginine
Method | Conditions | Yield/Purity | Crystal Form |
---|---|---|---|
DMSO/ethyl acetate | 40–50°C, <−0.07 MPa, 1 h | 82.3%, 99.96% | Not specified |
Water-cyclohexane reflux | Reflux with azeotropic water removal | >92%, >99.9% | γ-form |
Acetonitrile cooling | −20°C, slow crystallization | 85%, 99.98% | δ-form |
Perindopril arginine exhibits polymorphism, with γ- and δ-forms being pharmaceutically relevant. The γ-form (monoclinic P21 space group) displays PXRD peaks at 5.6°, 11.2°, and 20.4° 2θ. In contrast, the δ-form (orthorhombic P212121) shows peaks at 7.8°, 15.6°, and 23.2° 2θ. Both forms feature identical hydrogen-bonding motifs but differ in molecular packing density, with the δ-form exhibiting higher thermal stability (decomposition onset: 180°C vs. 170°C for γ-form) [7] [9].
Spectroscopic characterization includes:
Table 4: Crystallographic and Spectroscopic Characterization Methods
Technique | Key Parameters/Findings | Application |
---|---|---|
PXRD | γ-form: 5.6°, 11.2°, 20.4° 2θ; δ-form: 7.8°, 15.6°, 23.2° 2θ | Polymorph differentiation |
ATR-FTIR | 1,715 cm−1 (C=O), 1,590/1,385 cm−1 (COO−) | Salt formation confirmation |
SS-NMR | δ 176.5 ppm (COO−), 158.2 ppm (guanidinium) | Ionic bond verification |
UHPLC-ESI-MS/MS | Transition: m/z 369 → 172; RT: 3.0 min | Quantitative analysis |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7